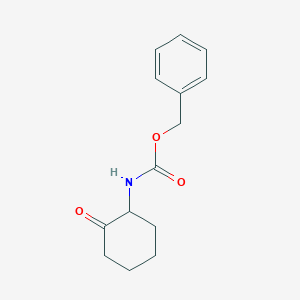

Benzyl (2-oxocyclohexyl)carbamate

Overview

Description

Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .

Synthesis Analysis

Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Molecular Structure Analysis

The molecular formula of Benzyl carbamate is C8H9NO2 . The molecular weight is 151.1626 . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) .Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis

Benzyl carbamate is a white solid . It has a moderate solubility in water and is soluble in organic solvents . The melting point is 88 °C .Scientific Research Applications

Synthesis of Primary Amines

Benzyl (2-oxocyclohexyl)carbamate: is utilized as a protected form of ammonia in the synthesis of primary amines . This process involves N-alkylation, after which the benzyl carbamate group can be removed with Lewis acids, yielding the primary amine.

AChE/BChE Inhibition for Alzheimer’s Research

This compound has been studied for its potential to inhibit acetyl- and butyrylcholinesterase enzymes, which are significant in the context of Alzheimer’s disease research . Some derivatives of benzyl carbamate have shown promising results in inhibiting both enzymes, which could lead to new treatments for neurodegenerative diseases.

Organic Synthesis Reagent

Benzyl carbamate derivatives are used as reagents in organic synthesis, particularly in Mannich reactions of titanium enolates . These reactions are crucial for constructing carbon-nitrogen bonds, which are foundational in organic chemistry.

Cascade Condensation Reactions

The compound has been explored in acid-catalyzed condensation reactions with glyoxal . This research has led to the discovery of new processes during the cascade condensation, which is important for the formation of caged compounds with potential applications in material science and pharmaceuticals.

Chemical Intermediate

Benzyl (2-oxocyclohexyl)carbamate: serves as a chemical intermediate in various synthetic processes . Its role as an intermediate allows for the production of more complex molecules used in medicinal chemistry and other fields.

Structure-Activity Relationship (SAR) Studies

The compound is used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity . This is crucial for drug design and discovery, helping researchers to predict the properties of new compounds.

Safety and Hazards

Benzyl carbamate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Mechanism of Action

Target of Action

It’s structurally similar to benzyl carbamate, which is used as a protected form of ammonia in the synthesis of primary amines .

Mode of Action

Benzyl (2-oxocyclohexyl)carbamate likely interacts with its targets in a similar manner to Benzyl carbamate. After N-alkylation, the benzyl carbamate group is removable with Lewis acids . This suggests that Benzyl (2-oxocyclohexyl)carbamate may also undergo a similar process, interacting with its targets and causing changes at a molecular level.

Biochemical Pathways

Given its structural similarity to benzyl carbamate, it may be involved in the synthesis of primary amines .

Pharmacokinetics

Benzyl carbamate, a structurally similar compound, is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.

Result of Action

Based on the known effects of benzyl carbamate, it may play a role in the synthesis of primary amines .

Action Environment

The solubility of benzyl carbamate in organic solvents and water suggests that the compound’s action may be influenced by the solvent environment .

properties

IUPAC Name |

benzyl N-(2-oxocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPVDJPKTJYHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2955754.png)

![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B2955756.png)

![4-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2955761.png)

![(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide](/img/structure/B2955764.png)

![isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione](/img/structure/B2955769.png)

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2955772.png)